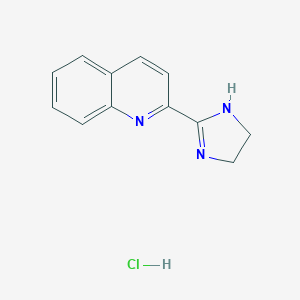

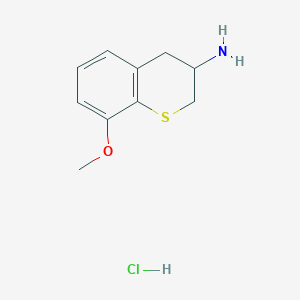

8-Methoxythiochroman-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxythiochroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNOS . It has a molecular weight of 231.74 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of 8-Methoxythiochroman-3-amine hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

Amines, such as 8-Methoxythiochroman-3-amine hydrochloride, can undergo a variety of reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo alkylation and acylation reactions .科学的研究の応用

- Application : Amine hydrochloride salts have been typically used as amination reagents. In this study, a new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .

- Method : The transformation was carried out using a simple and efficient catalyst system, with a broad substrate scope. The reaction was readily scalable and allowed for late-stage modification of small-molecule drugs .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

- Application : The study summarized the syntheses of aminomethylated 8-hydroxyquinolines via the modified Mannich reaction starting from 8-hydroxyquinoline, formaldehyde, and various amines .

- Method : The Mannich reaction is one of the most easily implementable examples, which requires mild reaction conditions and simple chemical reagents .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

Radical Aminochlorination of Maleimides

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines

- Application : This study discloses a new utilization of amine hydrochloride as a bifunctional reagent, demonstrated via the copper-catalyzed aminochlorination of maleimides .

- Method : The transformation was found to include a simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

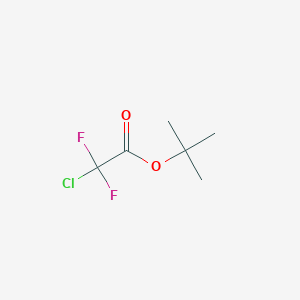

- Application : This study developed a simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

- Application : Different kinds of orthoesters have many applications in several branches of science .

- Method : The methods of application or experimental procedures vary depending on the specific application and field .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

Radical Aminochlorination of Maleimides

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation

Applications of Alkyl Orthoesters

- Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

- Method : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .

- Results : These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

- Application : Hydroxamic acid (HA) derivatives represent a group of relevant scaffolds that find widespread application among the chemical sciences . The hydroxamic acid moiety, thanks to its ability to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .

- Method : This review discusses the most relevant features concerning hydroxamic acid derivatives, including an exhaustive description of the most relevant methods for the introduction of such moiety into organic substrates and an overview of their uses in medicinal chemistry .

- Results : The study did not provide specific quantitative data or statistical analyses in the snippets available. For more detailed results, you may want to refer to the original research article .

Oxetanes Synthesis, Reactivity, and Medicinal Chemistry

Hydroxamic Acid Derivatives: Synthetic Strategies to Medicinal Chemistry Applications

Safety And Hazards

特性

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZANJSHVQKNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591437 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxythiochroman-3-amine hydrochloride | |

CAS RN |

178553-33-8 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)